N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrazole ring, a thiophene ring, and a pyrido[2,3-d]pyrimidine core, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled using a suitable linker, such as a halogenated ethyl group, under basic conditions.
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be synthesized by reacting a suitable pyrimidine precursor with the coupled pyrazole-thiophene intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-pyrazol-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
- N-[2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
- N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its pyrazole, thiophene, and pyrido[2,3-d]pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-3-13-15(17-5-1)19-11-20-16(13)18-9-14(12-4-8-23-10-12)22-7-2-6-21-22/h1-8,10-11,14H,9H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXQGLIDZIWXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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